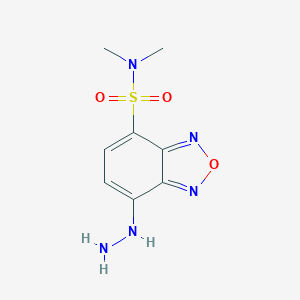

4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydrazinyl-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3S/c1-13(2)17(14,15)6-4-3-5(10-9)7-8(6)12-16-11-7/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDDJYGQJSTHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157059 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131467-86-2 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131467862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H) for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, commonly referred to as DBD-H. This fluorogenic derivatization reagent is a powerful tool for the sensitive detection of aldehydes and ketones in a variety of matrices. This document will delve into the underlying chemical principles of its reactivity, provide detailed experimental protocols for its synthesis and application, and offer expert insights into optimizing its use for high-performance liquid chromatography (HPLC) with fluorescence detection.

Introduction: The Significance of DBD-H in Carbonyl Analysis

The sensitive and selective quantification of aldehydes and ketones is of paramount importance across numerous scientific disciplines, including environmental analysis, food science, and clinical diagnostics. These carbonyl compounds are often present at trace levels, necessitating highly sensitive analytical methodologies. This compound (DBD-H) has emerged as a key reagent in this domain due to its advantageous chemical properties.

DBD-H itself is not fluorescent; however, it reacts with aldehydes and ketones to form highly fluorescent hydrazone derivatives. This "off-on" fluorescence switching mechanism provides a low background signal and, consequently, high detection sensitivity. The resulting derivatives exhibit excitation and emission maxima at longer wavelengths, minimizing interference from endogenous fluorescent molecules in complex samples. This guide will explore the unique attributes of DBD-H that make it a superior choice for many carbonyl quantification applications.

Physicochemical Properties of DBD-H

A thorough understanding of the physicochemical properties of DBD-H is essential for its effective handling, storage, and application.

| Property | Value | Source |

| CAS Number | 131467-86-2 | [1] |

| Molecular Formula | C₈H₁₁N₅O₃S | [1] |

| Molecular Weight | 257.27 g/mol | [1] |

| Appearance | Pale yellow to amber to green powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | Store at < -10 °C, under inert gas | [2] |

Synthesis of this compound (DBD-H)

The synthesis of DBD-H is a multi-step process that requires careful execution. The following is a representative synthetic pathway based on established methodologies for analogous benzofurazan derivatives.

Caption: Synthetic pathway for DBD-H.

Step 1: Synthesis of 4-(N,N-dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DBD-Cl)

The synthesis of the chloro-precursor is a critical first step. While the direct synthesis of DBD-Cl is not explicitly detailed in the readily available literature, analogous syntheses of similar benzofurazan derivatives provide a likely pathway. This typically involves the diazotization of an amino-benzofurazan precursor followed by a Sandmeyer-type reaction.

Step 2: Synthesis of this compound (DBD-H) from DBD-Cl

The final step involves the nucleophilic substitution of the chlorine atom with hydrazine.

Experimental Protocol:

-

Dissolve 4-(N,N-dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DBD-Cl) in a suitable organic solvent such as ethanol or acetonitrile.

-

Add an excess of hydrazine hydrate to the solution.

-

The reaction mixture is typically stirred at room temperature for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure DBD-H.

Reactivity and Mechanism of Derivatization

The utility of DBD-H as a derivatization reagent lies in its specific and efficient reaction with the carbonyl functional group of aldehydes and ketones to form a stable, fluorescent hydrazone.

The Chemistry of Hydrazone Formation

The reaction is an acid-catalyzed nucleophilic addition-elimination. The acidic environment is crucial for activating the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.

Caption: Experimental workflow for carbonyl derivatization with DBD-H.

HPLC-Fluorescence Detection

The stable, fluorescent hydrazone derivatives are then separated and quantified by reversed-phase HPLC.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient elution is typically used to separate a mixture of derivatives. For example, starting with a lower percentage of acetonitrile and gradually increasing it. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Fluorescence Detector | Excitation: ~450-470 nm, Emission: ~548-580 nm [3] |

Self-Validating System: The protocol's trustworthiness is enhanced by including a blank (reagents without analyte) to assess background fluorescence and a series of calibration standards to ensure accurate quantification. The stability of the derivatives allows for consistent and reproducible results.

Applications and Field-Proven Insights

DBD-H has been successfully employed for the determination of a wide range of aldehydes and ketones in various complex matrices.

-

Environmental Monitoring: Detection of formaldehyde and other volatile carbonyls in air and water samples.

-

Food and Beverage Analysis: Quantification of flavor and off-flavor carbonyl compounds.

-

Clinical Research: Analysis of biomarkers related to oxidative stress and metabolic disorders.

Expertise & Experience: When analyzing complex biological samples, a solid-phase extraction (SPE) step prior to derivatization can significantly reduce matrix effects and improve the signal-to-noise ratio. The choice of SPE sorbent should be optimized based on the specific analytes and sample matrix.

Conclusion

This compound (DBD-H) is a highly effective and reliable fluorogenic reagent for the sensitive analysis of aldehydes and ketones. Its favorable chemical properties, including the formation of stable and highly fluorescent derivatives, make it an invaluable tool for researchers in diverse scientific fields. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently implement and optimize DBD-H-based methodologies for their specific analytical challenges.

References

-

Agilent Technologies. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]

-

Schneider, S. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies, Inc. Retrieved from [Link]

- Uzu, S., Kanda, S., Imai, K., Nakashima, K., & Akiyama, S. (1990). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. The Analyst, 115(11), 1477–1482.

-

Uzu, S., Kanda, S., Imai, K., Nakashima, K., & Akiyama, S. (1990). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, a key reagent in biomedical research and analytical chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details a strategic multi-step synthesis, commencing from commercially available starting materials and proceeding through key intermediates. Each synthetic step is elucidated with underlying chemical principles, field-proven insights, and detailed experimental protocols. The narrative emphasizes not just the procedural steps but the causal relationships behind experimental choices, ensuring a thorough understanding of the synthesis. All claims are supported by authoritative references, and quantitative data is presented for clarity.

Introduction: The Significance of this compound

This compound, also known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), is a highly valuable fluorogenic derivatizing agent.[1][2] Its utility stems from its hydrazino functional group, which selectively reacts with aldehydes and ketones to form stable, highly fluorescent hydrazones. This property makes it an indispensable tool in the sensitive detection and quantification of carbonyl-containing compounds in complex biological and environmental samples through techniques like High-Performance Liquid Chromatography (HPLC).[1] The benzofurazan (or 2,1,3-benzoxadiazole) core, substituted with an electron-withdrawing N,N-dimethylsulfamoyl group, contributes to the desirable photophysical properties of its derivatives. This guide will illuminate the synthetic route to this important molecule, providing the necessary detail for its successful laboratory preparation.

The Strategic Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step pathway. This strategy allows for the controlled introduction of the required functional groups onto the benzofurazan core. The overall synthesis can be logically divided into two primary stages:

-

Stage 1: Synthesis of the Key Intermediate: Preparation of 4-Chloro-7-(N,N-dimethylsulfamoyl)benzofurazan.

-

Stage 2: Formation of the Hydrazino Moiety: Nucleophilic aromatic substitution of the chloro-intermediate with hydrazine.

This approach ensures high yields and purity of the final product.

Stage 1: Synthesis of the Key Intermediate - 4-Chloro-7-(N,N-dimethylsulfamoyl)benzofurazan

The synthesis commences with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a widely available starting material.[4] The nitro group is first reduced to an amine, which is then diazotized and subsequently sulfonylated to introduce the N,N-dimethylsulfamoyl group.

The initial step involves the selective reduction of the nitro group of 4-chloro-7-nitrobenzofurazan. A variety of reducing agents can be employed for this transformation, with sodium dithionite being a common and effective choice due to its mildness and efficiency.

Causality of Experimental Choices:

-

Sodium Dithionite: Chosen for its selectivity in reducing nitro groups in the presence of other functional groups, such as the chloro-substituent and the benzofurazan ring system. It is also a cost-effective and environmentally benign reagent.[5]

-

Solvent System: A mixture of an organic solvent like methanol or ethanol with water is typically used to ensure the solubility of both the organic substrate and the inorganic reducing agent.

The resulting 4-amino-7-chlorobenzofurazan is then converted to a diazonium salt. This is a standard and well-established reaction in organic synthesis.

Causality of Experimental Choices:

-

Sodium Nitrite and Hydrochloric Acid: This combination generates nitrous acid in situ, which is the active diazotizing agent. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, followed by reaction with dimethylamine to yield 4-chloro-7-(N,N-dimethylsulfamoyl)benzofurazan.

Causality of Experimental Choices:

-

Sulfur Dioxide and Copper(I) Chloride: This combination is used to introduce the sulfonyl chloride group onto the aromatic ring, replacing the diazonium group.

-

Dimethylamine: Reacts with the newly formed sulfonyl chloride to generate the desired N,N-dimethylsulfamoyl group.

Stage 2: Formation of the Hydrazino Moiety

The final stage of the synthesis involves the nucleophilic aromatic substitution of the chloro group in the intermediate with hydrazine.

The key intermediate, 4-chloro-7-(N,N-dimethylsulfamoyl)benzofurazan, is reacted with hydrazine hydrate to yield the final product, this compound.

Causality of Experimental Choices:

-

Hydrazine Hydrate: Serves as the nucleophile to displace the chloro-substituent. An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.

-

Solvent: A polar aprotic solvent such as ethanol or acetonitrile is suitable for this reaction, ensuring the solubility of the reactants. The reaction is typically carried out at room temperature or with gentle heating.[4]

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, based on established chemical principles and the synthesis of analogous compounds.

Materials and Equipment

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Sodium dithionite

-

Methanol

-

Sodium nitrite

-

Hydrochloric acid

-

Sulfur dioxide

-

Copper(I) chloride

-

Dimethylamine

-

Hydrazine hydrate

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup

Step-by-Step Synthesis

Stage 1: Synthesis of 4-Chloro-7-(N,N-dimethylsulfamoyl)benzofurazan (Intermediate)

-

Step 1.1: Reduction of 4-Chloro-7-nitrobenzofurazan:

-

In a round-bottom flask, dissolve 4-chloro-7-nitrobenzofurazan (1.0 g, 5.0 mmol) in a mixture of methanol (20 mL) and water (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium dithionite (2.61 g, 15.0 mmol) in portions over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:1).

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-amino-7-chlorobenzofurazan.

-

-

Step 1.2: Diazotization of 4-Amino-7-chlorobenzofurazan:

-

Dissolve the crude 4-amino-7-chlorobenzofurazan in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0 °C.

-

Slowly add a solution of sodium nitrite (0.38 g, 5.5 mmol) in water (5 mL) dropwise, keeping the temperature between 0 and 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

-

-

Step 1.3: Sulfonylation of the Diazonium Salt:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid.

-

Add copper(I) chloride (0.1 g, 1.0 mmol) to this solution.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution at 0-5 °C.

-

Stir the mixture for 1 hour.

-

Slowly add a solution of dimethylamine (40% in water) until the solution is basic.

-

Stir for an additional 2 hours at room temperature.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-chloro-7-(N,N-dimethylsulfamoyl)benzofurazan.

-

Stage 2: Synthesis of this compound (Final Product)

-

Step 2.1: Reaction with Hydrazine Hydrate:

-

Dissolve 4-chloro-7-(N,N-dimethylsulfamoyl)benzofurazan (0.5 g, 1.8 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.45 mL, 9.0 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, a precipitate of the product may form.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Chloro-7-nitrobenzofurazan | C₆H₂ClN₃O₃ | 199.55 | Yellow solid |

| 4-Amino-7-chlorobenzofurazan | C₆H₄ClN₃O | 169.57 | Orange solid |

| 4-Chloro-7-(N,N-dimethylsulfamoyl)benzofurazan | C₈H₈ClN₃O₃S | 277.69 | Pale yellow solid |

| This compound | C₈H₁₁N₅O₃S | 257.27 | Yellow-orange solid |

Visualization of the Synthesis Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

The "Light-Up" Mechanism: A Technical Guide to the Fluorescence of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H) for Carbonyl Detection

This technical guide provides an in-depth exploration of the fluorescence mechanism of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, commonly known as DBD-H. Designed for researchers, scientists, and drug development professionals, this document elucidates the photophysical principles that make DBD-H a highly effective fluorogenic probe for the sensitive detection of aldehydes and ketones. We will delve into the causality behind its "turn-on" fluorescence, provide field-proven experimental protocols, and present the underlying data that validates its application.

Introduction: The Need for Sensitive Carbonyl Detection

Carbonyl compounds, specifically aldehydes and ketones, are ubiquitous in biological and environmental systems. They are critical intermediates in cellular metabolism, but also serve as biomarkers for oxidative stress and various disease states. Their inherent volatility and presence in complex matrices necessitate sensitive and selective detection methods. Fluorogenic probes, which transition from a non-fluorescent to a highly fluorescent state upon reacting with a target analyte, offer a powerful solution for this analytical challenge. DBD-H is one such probe, valued for its high sensitivity and specificity towards carbonyl compounds.[1][2]

The Core Mechanism: A Tale of Two States

The utility of DBD-H as a fluorogenic probe is rooted in a dramatic change in its photophysical properties upon reaction with a carbonyl compound. The unreacted DBD-H molecule is essentially non-fluorescent, while the resulting hydrazone product exhibits strong fluorescence. This "off-on" switching is governed by a sophisticated interplay of intramolecular electronic effects.

The "Off" State: Quenching in Unreacted DBD-H

The benzofurazan (also known as 2,1,3-benzoxadiazole) core of DBD-H is a potential fluorophore. However, in the unreacted state, its fluorescence is efficiently suppressed or "quenched". The primary mechanism responsible for this quenching is Photoinduced Electron Transfer (PeT) .[3][4][5][6]

The DBD-H molecule can be conceptualized as a fluorophore (the benzofurazan ring system) linked to a quenching moiety (the hydrazino group, -NH-NH₂). The terminal amine of the hydrazino group possesses a lone pair of electrons that can be easily donated. Upon photoexcitation of the benzofurazan fluorophore, an electron from this lone pair is transferred to the excited fluorophore, a process that is thermodynamically favorable. This non-radiative de-excitation pathway effectively outcompetes the radiative fluorescence pathway, meaning the absorbed energy is dissipated as heat rather than emitted as light.[6][7]

Figure 1: The Photoinduced Electron Transfer (PeT) quenching mechanism in unreacted DBD-H.

The "On" State: Fluorescence Activation via Hydrazone Formation

The key to "switching on" the fluorescence is the targeted chemical transformation of the quenching hydrazino group. DBD-H reacts with aldehydes and ketones in a classic condensation reaction to form a stable hydrazone.

This reaction is fundamental to the probe's function. The formation of the carbon-nitrogen double bond (C=N) in the hydrazone incorporates the lone pair of electrons from the terminal nitrogen into the new π-system. This structural change effectively eliminates the quenching PeT pathway. With the primary non-radiative decay route blocked, the excited benzofurazan core relaxes to the ground state via the emission of a photon, resulting in strong fluorescence.[8]

Figure 2: Inhibition of PeT and subsequent fluorescence emission upon hydrazone formation.

The overall reaction can be visualized as follows:

Figure 3: General reaction of DBD-H with a carbonyl compound.

Experimental Protocols and Data

The theoretical mechanism is validated by robust experimental procedures that leverage this fluorescence turn-on for quantitative analysis, typically using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Quantitative Photophysical Properties

The reaction of DBD-H with various carbonyls yields fluorescent hydrazones with characteristic excitation and emission spectra. The large Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-absorption and improves signal-to-noise.

| Analyte Class | Typical Excitation Max (λex) | Typical Emission Max (λem) | Reported Detection Limits (HPLC) |

| Aldehydes | ~450 nm | ~565 nm | 35.0 - 120 fmol |

| Ketones | ~470 nm | ~580 nm | 560 - 673 fmol |

| Data synthesized from multiple sources, specific values may vary based on the exact carbonyl compound and experimental conditions.[9] |

Self-Validating Protocol: Carbonyl Derivatization with DBD-H for HPLC Analysis

This protocol outlines a standard procedure for the pre-column derivatization of carbonyls in a sample for subsequent analysis by reversed-phase HPLC. The self-validating nature of this protocol comes from the specificity of the reaction; a fluorescent signal at the expected retention time and emission wavelength is a strong confirmation of the presence of the target carbonyl.

Materials:

-

DBD-H solution (e.g., 1 mM in Acetonitrile)

-

Trifluoroacetic Acid (TFA) solution (e.g., 1% in Acetonitrile)

-

Sample containing carbonyl compounds

-

Acetonitrile (HPLC grade)

-

Water (Ultrapure)

-

HPLC system with a fluorescence detector

Step-by-Step Methodology:

-

Sample Preparation: Prepare the sample in a suitable solvent, typically acetonitrile. For aqueous samples, an extraction into an organic solvent may be necessary.

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 100 µL of the sample with 100 µL of the DBD-H solution.

-

Add 50 µL of the TFA solution to catalyze the reaction. The acidic environment promotes the condensation reaction.

-

Vortex the mixture briefly.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). The heat accelerates the reaction to ensure complete derivatization.

-

-

HPLC Analysis:

-

After incubation, cool the sample to room temperature.

-

Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

-

Separation: Use a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile and water.

-

Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the target DBD-hydrazones (e.g., λex = 450 nm, λem = 565 nm).

-

-

Quantification: Create a calibration curve using known concentrations of carbonyl standards that have undergone the same derivatization procedure. The peak area of the fluorescent signal from the sample is then used to determine the concentration of the unknown.

Sources

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoinduced electron transfer endows fluorogenicity in tetrazine-based near-infrared labels - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoinduced electron transfer quenches the fluorescence of tetrazine dyes with/toward near-infrared emissions - American Chemical Society [acs.digitellinc.com]

- 6. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H)

Introduction

This compound, also known by its alternate name 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole and the common abbreviation DBD-H, is a specialized chemical reagent primarily utilized in analytical chemistry.[1][2] It functions as a highly sensitive fluorogenic derivatizing agent, designed to react with aldehydes and ketones to form stable, fluorescent hydrazones.[3] This property makes it invaluable for the quantification of carbonyl compounds in complex biological and environmental samples using high-performance liquid chromatography (HPLC) with fluorescence detection.[3]

The molecule's architecture consists of a benzofurazan (alternatively, benzoxadiazole) fluorophore, a reactive hydrazino (-NHNH₂) group, and a dimethylsulfamoyl [-S(O)₂N(CH₃)₂] substituent.[1][2] The sulfamoyl group is a critical addition intended to enhance the compound's aqueous solubility and reactivity, key features for its application in biological assays.[2] Physically, DBD-H typically appears as a pale yellow to amber or green powder.[2] Understanding the solubility and stability of DBD-H is paramount for developing robust analytical methods, ensuring accurate quantification, and preserving reagent integrity. This guide provides a comprehensive overview of these characteristics, supported by field-proven methodologies for its practical application.

Solubility Profile of DBD-H

The solubility of a fluorescent probe is a critical parameter that dictates its utility, particularly in bioanalytical applications which are predominantly aqueous. The substituent groups on the benzofurazan core can be modified to adjust these properties.[4] The dimethylsulfamoyl group in DBD-H is specifically included to improve its solubility characteristics compared to simpler benzofurazan structures.[2]

Solubility in Common Laboratory Solvents

While quantitative mg/mL data is not readily published, a qualitative understanding of DBD-H's solubility can be established from its intended use and the properties of similar fluorescent probes.

-

Aprotic Polar Solvents (DMSO, DMF, Acetonitrile): DBD-H exhibits good solubility in aprotic polar organic solvents. Dimethyl sulfoxide (DMSO) and acetonitrile (ACN) are the most common choices for preparing high-concentration stock solutions of fluorescent probes and derivatization reagents.[5][6][7] These stock solutions can then be diluted into various aqueous buffers for creating working solutions.

-

Protic Polar Solvents (Methanol, Ethanol): Solubility is generally expected to be moderate to good in alcohols like methanol and ethanol. Methanol is frequently used as a component of the mobile phase in HPLC methods for analyzing hydrazine derivatives, indicating sufficient solubility.[8]

-

Aqueous Solutions (Buffers): The direct solubility of many advanced fluorescent probes in purely aqueous media can be limited.[7] While the sulfamoyl group enhances water solubility, the common and recommended practice is to first dissolve the compound in a water-miscible organic solvent like DMSO to create a concentrated stock, which is then diluted to the final working concentration in the desired aqueous buffer (e.g., PBS).[6][9] This procedure minimizes the risk of precipitation in the final assay medium.

Data Summary: Qualitative Solubility

| Solvent Class | Example Solvents | Qualitative Solubility | Key Application Notes |

| Aprotic Polar | DMSO, Acetonitrile (ACN) | High | Recommended for preparing concentrated stock solutions (e.g., 1-10 mM).[6] |

| Protic Polar | Methanol, Ethanol | Good / Moderate | Often used in HPLC mobile phases and for preparing intermediate dilutions.[8] |

| Aqueous Buffers | PBS, Borate, Citrate | Low to Moderate | Direct dissolution is not recommended. Prepare working solutions by diluting a stock solution. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Not suitable for dissolving DBD-H for typical applications. |

Protocol: Experimental Determination of Aqueous Solubility

For any new experimental condition or buffer system, it is crucial to validate the solubility of DBD-H empirically. The following protocol provides a robust method for determining the practical solubility limit.

Objective: To determine the maximum soluble concentration of DBD-H in a specific aqueous buffer by diluting a concentrated DMSO stock.

Methodology:

-

Prepare Stock Solution: Accurately weigh DBD-H powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.[9]

-

Serial Dilution: Prepare a series of dilutions of the stock solution into your target aqueous buffer (e.g., PBS, pH 7.4) in clear microcentrifuge tubes. Aim for a final DMSO concentration below 1% to minimize solvent effects.

-

Equilibration: Vortex each tube for 30 seconds.[10] Incubate the solutions under the intended final assay conditions (e.g., 37°C) for a set period (e.g., 2 hours) to allow for equilibration.[9]

-

Visual Inspection: Examine each tube against a dark background for any visible signs of precipitation or turbidity.[10] This provides a rapid qualitative assessment.

-

Microscopic Examination (Optional): For greater sensitivity, place a small aliquot of each solution onto a microscope slide and check for micro-precipitates.[10]

-

Quantitative Analysis (Gold Standard):

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.[10]

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the compound's λ_max.

-

Calculate the concentration using a previously established calibration curve (based on the Beer-Lambert law) to determine the highest soluble concentration.[9][11]

-

Stability Profile of DBD-H

The chemical stability of DBD-H and its derivatives is critical for reproducible results. Degradation can lead to a loss of reactivity, increased background fluorescence, and inaccurate quantification. The primary factors influencing stability are pH, temperature, and light exposure.

Factors Influencing Stability

-

pH: The stability of hydrazine-containing compounds and their resulting hydrazones is often pH-dependent. Studies on similar hydrazone structures show they are generally stable at neutral pH (e.g., 7.4) but are susceptible to hydrolysis under strongly acidic (pH < 2) or strongly alkaline (pH > 9) conditions.[12] The most labile part of the resulting hydrazone is the C=N bond, which can hydrolyze back to the original hydrazine (DBD-H) and the carbonyl compound.[12] Furthermore, the fluorescence intensity of benzofurazan derivatives can also be pH-sensitive, often peaking in neutral to acidic solutions and decreasing in alkaline media.[13]

-

Temperature: Elevated temperatures accelerate chemical degradation. For long-term storage, DBD-H powder and its stock solutions must be kept frozen. Vendor recommendations specify storing the solid compound at temperatures below -10°C.[2] Studies on hydrazine itself show significant degradation within hours at 37°C, underscoring the need for cold storage to maintain reagent integrity.[14]

-

Light Exposure: As a fluorophore, DBD-H is susceptible to photobleaching, a process where repeated excitation leads to irreversible photochemical destruction.[11] It is imperative to store the solid reagent and all solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[15]

Data Summary: Stability & Recommended Storage

| Condition | Impact on Stability | Recommended Handling & Storage |

| pH | Stable around neutral pH (7.4). Potential for hydrolysis at extreme acidic or alkaline pH.[12] | Prepare fresh working solutions in buffer. Avoid prolonged storage of buffered solutions. |

| Temperature | Degradation accelerates with heat. | Solid: Store at ≤ -10°C under inert gas.[2] Stock Solution (in DMSO): Store at -20°C (1 month) or -80°C (6 months).[15] |

| Light | Susceptible to photobleaching. | Store solid and all solutions protected from light at all times.[15] |

| Oxidation | Hydrazine moieties can be susceptible to oxidation. | Store solid under an inert atmosphere (e.g., Argon or Nitrogen) as recommended.[2] |

Protocol: Assessment of Chemical Stability via HPLC

A stability-indicating HPLC method is the definitive way to assess the degradation of DBD-H over time under specific conditions.

Objective: To quantify the percentage of intact DBD-H remaining after incubation under a defined condition (e.g., specific pH, temperature).

Methodology:

-

Solution Preparation: Prepare a solution of DBD-H at a known concentration in the test buffer (e.g., pH 9.0 buffer).

-

Incubation: Store the solution under the desired test condition (e.g., in a water bath at 37°C, protected from light).[12]

-

Time-Point Sampling: At predetermined time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately quench any further reaction by cooling (e.g., placing on ice) or by dilution into the HPLC mobile phase.[12]

-

HPLC Analysis:

-

Inject each aliquot into a validated HPLC system, typically equipped with a C18 reversed-phase column and a UV or fluorescence detector.[8][12]

-

Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water with an additive like formic acid) to achieve good separation of the parent DBD-H peak from any potential degradant peaks.[8]

-

-

Data Analysis:

-

Integrate the peak area of the parent DBD-H compound at each time point.

-

Calculate the percentage of DBD-H remaining at each time point relative to the area at t=0.

-

Plot the percentage remaining versus time to determine the degradation kinetics and half-life of the compound under the test conditions.

-

Conclusion and Recommendations

This compound (DBD-H) is a powerful but sensitive analytical reagent. Its effective use hinges on a clear understanding of its chemical properties.

-

For Solubility: Always prepare concentrated stock solutions in high-purity DMSO or acetonitrile. Empirically verify the solubility limit when diluting into novel aqueous buffers to prevent precipitation and ensure accurate concentrations.

-

For Stability: Adhere strictly to recommended storage conditions. Store the solid powder and organic stock solutions at -20°C or below, always protected from light. Prepare aqueous working solutions fresh for each experiment to avoid potential degradation, especially if working outside of a neutral pH range.

By following these guidelines and employing the validation protocols described herein, researchers can ensure the integrity of DBD-H, leading to reliable, reproducible, and accurate results in the sensitive detection of carbonyl compounds.

References

- Ivanova, Y., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.

- Raissi, H., et al. Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation.

- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chrom

- Johnson, D., et al. Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC - PubMed Central.

- Technical Support Center: Characterization of Complex Hydrazine Deriv

- This compound | CAS 131467-86-2. Santa Cruz Biotechnology.

- DBD Dyes as Fluorescence Lifetime Probes to Study Conformational Changes in Proteins | Request PDF.

- DBD dyes as fluorescent probes for sensing lipophilic environments. PubMed.

- Chromatographic methods of determining hydrazine and its polar deriv

- Anchoring-Detection Fluorescent Probe for Investigating Microcystin-LR-Induced Plasma Membrane Damage | Analytical Chemistry.

- Application Notes and Protocols for Creating Fluorescent Probes with Propargyl-PEG-acid for Cellular Imaging. Benchchem.

- 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. Chem-Impex.

- 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (NBD-H) | Fluorescent Dye.

- 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. PubChem.

- Novel Antitumor Agents Based on Fluorescent Benzofurazan Deriv

- Molecular Probes™ Handbook.

- 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. PubChem.

- Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity.

- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties.

- 4-(N,N-Dimethylsulfamoyl)-7-piperazino-benzofurazan forfluorescence, =99.0 139332-64-2. Sigma-Aldrich.

- 4-(2-Aminoethylamino)-7-(N,N-dimethylsulfamoyl)benzofurazan | CAS 189373-41-9. Santa Cruz Biotechnology.

- Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl).

- Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union.

- Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). PubMed Central.

- (a) The fluorescence spectra of probe CO‐DBD (10 μM) with or without...

- Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood. NIH.

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. dp.univr.it [dp.univr.it]

- 12. pharmacia.pensoft.net [pharmacia.pensoft.net]

- 13. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan spectral characteristics

An In-depth Technical Guide: Spectral Characteristics and Applications of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H)

Executive Summary

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is the foundation for a versatile class of fluorophores widely employed in the analytical and life sciences.[1] Among these, this compound, commonly abbreviated as DBD-H, stands out as a premier fluorogenic derivatization agent.[2][3] Unlike intrinsically fluorescent molecules, DBD-H is designed to exist in a non-fluorescent state, undergoing a chemical reaction with specific analytes to "switch on" a potent fluorescent signal.[4] This property makes it an exceptionally sensitive and selective tool for the quantification of carbonyl compounds, particularly aldehydes and ketones.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core spectral characteristics of DBD-H. We will delve into the photophysical principles governing its function, provide validated experimental protocols for its characterization and application, and discuss the causality behind these methodologies to ensure robust and reproducible results.

Molecular Identity and Physicochemical Properties

The functionality of DBD-H is intrinsically linked to its molecular architecture. The benzofurazan ring system serves as the core fluorophore, while the substituents at the 4- and 7-positions—the N,N-Dimethylsulfamoyl and hydrazino groups, respectively—dictate its reactivity and spectral properties.[5][6]

Table 1: Physicochemical Properties of this compound (DBD-H)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 131467-86-2 | [2] |

| Molecular Formula | C₈H₁₁N₅O₃S | [2] |

| Molecular Weight | 257.27 g/mol | [2] |

| Alternate Name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | [2][3] |

| Primary Application | Fluorogenic Derivatization Agent |[3] |

The Principle of Fluorogenic Activation

The utility of DBD-H stems from its "pro-fluorophore" nature. In its native state, the molecule is virtually non-fluorescent. This fluorescence quenching is attributed to the electronic properties of the free hydrazino (-NH-NH₂) group. It is hypothesized that the lone pair of electrons on the terminal nitrogen participates in a photoinduced electron transfer (PET) process, providing an efficient non-radiative pathway for the decay of the excited state, thus quenching fluorescence.[7]

Upon reaction with an aldehyde or ketone, the hydrazino group is converted into a stable hydrazone. This chemical transformation eliminates the PET quenching pathway. With the primary non-radiative decay route blocked, the excited state of the benzofurazan core relaxes by emitting a photon, leading to a dramatic increase in fluorescence intensity.

This "on-off" switching mechanism is the cornerstone of its application, ensuring that the detected signal is directly proportional to the amount of analyte derivatized, with minimal background interference from the unreacted reagent.[4]

Core Spectral Characteristics of DBD-H Derivatives

The spectral properties of the resulting DBD-hydrazones are characteristic of the benzofurazan fluorophore, modulated by its substituents.

Absorbance, Emission, and Stokes Shift

The electronic transitions responsible for the observed spectra are primarily π-π* transitions within the conjugated benzofurazan ring system. The absorbance and emission maxima are subject to environmental factors, most notably solvent polarity.

-

Absorbance/Excitation: The hydrazone derivatives of DBD-H typically exhibit strong absorption in the blue-green region of the visible spectrum, with maximum absorption (λ_abs) wavelengths generally falling between 450 nm and 470 nm.[3]

-

Fluorescence Emission: Following excitation, the molecule emits photons in the yellow-orange region, with emission maxima (λ_em) ranging from 548 nm to 580 nm.[3]

-

Stokes Shift: The significant difference of ~100 nm between the excitation and emission maxima is known as the Stokes shift.[8] This large separation is highly advantageous in fluorescence spectroscopy as it minimizes spectral overlap and reduces the likelihood of self-absorption (inner filter effect), leading to a better signal-to-noise ratio and improved linearity in quantitative measurements.

Table 2: Typical Spectral Properties of DBD-H Hydrazone Derivatives in Acetonitrile

| Parameter | Typical Value | Significance |

|---|---|---|

| Excitation Max (λ_ex) | 450 - 470 nm | Wavelength for optimal excitation of the fluorophore. |

| Emission Max (λ_em) | 548 - 580 nm | Wavelength of maximum fluorescence intensity for detection.[3] |

| Stokes Shift | ~100 nm | Minimizes self-absorption and improves signal quality. |

| Appearance | Yellow-Orange Emission | Visible light emission suitable for standard detectors. |

Solvatochromism: The Influence of Solvent Polarity

Benzofurazan derivatives are known to be solvatochromic, meaning their absorption and emission wavelengths are sensitive to the polarity of the surrounding solvent.[5][9] This phenomenon arises because the molecule's dipole moment changes upon electronic excitation. Polar solvents will preferentially stabilize the more polar state (typically the excited state), leading to a red-shift (a shift to longer wavelengths) in the emission spectrum as the solvent polarity increases.

Causality: The choice of solvent is a critical experimental parameter. For applications like HPLC, the mobile phase composition (e.g., the ratio of acetonitrile to water) will directly influence the emission maximum and intensity. This necessitates consistent solvent conditions for reproducible quantitative analysis. Understanding solvatochromism is key to method development and optimization.

Table 3: Illustrative Solvatochromic Effects on a Representative Benzofurazan Derivative

| Solvent | Polarity Index | Typical λ_em Shift |

|---|---|---|

| Cyclohexane | 0.2 | Blue-shifted (shorter λ) |

| Dioxane | 4.8 | ↓ |

| Acetonitrile | 5.8 | ↓ |

| Methanol | 6.6 | Red-shifted (longer λ) |

| Water | 10.2 | Maximally Red-shifted |

Quantitative Photophysical Parameters: Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is the most critical parameter for defining the efficiency of a fluorophore. It represents the ratio of photons emitted to photons absorbed.[10] A high Φf is desirable for sensitive detection.

Experimental Determination: The Comparative Method

The most reliable and accessible method for determining Φf is the comparative method, which measures the fluorescence of the unknown sample relative to a well-characterized standard of known quantum yield.[10]

Trustworthiness through Protocol Design: This protocol is self-validating by requiring measurements across a concentration range. A linear relationship between absorbance and fluorescence intensity confirms that the measurements were taken in a regime free from concentration-dependent artifacts like the inner filter effect.[11]

Step-by-Step Experimental Protocol for Φf Determination

-

Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the DBD-H derivative. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55-0.60) is a common choice for this spectral region.[12]

-

Prepare Solutions:

-

Accurately prepare stock solutions of the standard and the purified DBD-H derivative in the same solvent (e.g., HPLC-grade acetonitrile).

-

From the stocks, prepare a series of 4-5 dilutions for both the standard and the sample. Causality: The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 AU to maintain a linear relationship between absorbance and fluorescence and avoid inner-filter effects.[11]

-

-

Spectroscopic Measurements:

-

Using a UV-Vis spectrophotometer, acquire the absorbance spectra for all solutions to verify their concentrations and confirm the absorbance is within the linear range (< 0.1 AU).

-

Using a calibrated spectrofluorometer, record the emission spectrum of each solution. The excitation wavelength must be identical for all standard and sample measurements.[10] Instrument parameters (e.g., slit widths, detector voltage) must remain constant throughout the experiment.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity (I).

-

For both the standard (ST) and the test sample (X), plot the integrated fluorescence intensity (I) versus absorbance (A) at the excitation wavelength.

-

Perform a linear regression for each data set to obtain the gradient (Grad). The linearity of this plot (R² > 0.99) validates the quality of the data.

-

-

Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation[10]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent used for the sample (X) and standard (ST). (If the same solvent is used, this term cancels out).

-

Practical Application: HPLC Analysis of Carbonyls

The primary application of DBD-H is as a pre-column derivatization reagent for the sensitive detection of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC).[3][13]

Expertise & Experience: The derivatization reaction converts volatile and often UV-transparent carbonyls into stable, non-volatile, and highly fluorescent hydrazones. This not only enables detection but also improves the chromatographic properties of the analytes, allowing for robust separation on standard reversed-phase columns (e.g., C18). The detection limits achievable with this method are in the femtomole (fmol) range.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescence on–off switching mechanism of benzofurazans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fluorescence characteristics of six 4,7-disubstituted benzofurazan compounds: an experimental and semi-empirical MO study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Unusual solvatochromic behaviour of the 4-hydroxy-7-nitrobenzofurazan conjugated anion in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan and its Synonyms: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan is a multifaceted chemical compound primarily utilized in sensitive analytical detection.[1][2] Due to its complex chemical name, it is frequently referred to by a variety of synonyms and abbreviations in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

The most prevalent synonym is 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole .[3][4][5] The abbreviation DBD-H is also widely used and recognized.[3][4]

Other depositor-supplied synonyms include:

-

7-Hydrazinyl-N,N-dimethylbenzo[c][3][4][6]oxadiazole-4-sulfonamide[4]

-

7-hydrazinyl-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide[4]

-

2,1,3-Benzoxadiazole-4-sulfonamide, 7-hydrazinyl-N,N-dimethyl-[4]

The IUPAC name for this compound is 7-hydrazinyl-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide.[4]

Chemical Structure and Properties

A clear understanding of the compound's physicochemical properties is essential for its effective application.

| Property | Value | Source |

| CAS Number | 131467-86-2 | [3][4][5] |

| Molecular Formula | C₈H₁₁N₅O₃S | [3][4][5] |

| Molecular Weight | 257.27 g/mol | [3][4] |

| Appearance | Pale yellow to amber to green powder | [3] |

| Purity | ≥ 98% (HPLC) | [3][6] |

| Storage Conditions | Store at < -10 °C, under inert gas | [3] |

Mechanism of Action and Key Applications

DBD-H functions as a fluorogenic reagent, meaning it is not fluorescent on its own but forms highly fluorescent products upon reaction with specific analytes.[1][2] This property is central to its primary applications.

Core Mechanism: Reaction with Carbonyl Compounds

The hydrazino group (-NHNH₂) of DBD-H reacts with aldehydes and ketones (carbonyl compounds) to form stable hydrazones.[1][2] This reaction is the cornerstone of its utility as a derivatizing agent. The resulting hydrazone products exhibit strong fluorescence, typically with excitation wavelengths around 450-470 nm and emission wavelengths between 548-580 nm.[1][2] This significant Stokes shift (the difference between excitation and emission wavelengths) is advantageous for minimizing background interference in fluorescence measurements.

Caption: Derivatization of carbonyl compounds with DBD-H.

Primary Applications

The unique properties of DBD-H make it a valuable tool in various scientific disciplines:

-

Analytical Chemistry : It serves as a highly sensitive reagent for the detection and quantification of aldehydes and ketones in various matrices.[1][3] This is particularly useful in environmental monitoring for detecting pollutants and in food science.[3]

-

Biological Imaging and Fluorescent Probes : DBD-H is used to develop fluorescent probes for visualizing cellular processes in real-time.[3] Its ability to tag specific molecules allows researchers to track their distribution and dynamics within cells.

-

Drug Development : The compound plays a role in the synthesis of novel pharmaceutical agents.[3] Its benzofurazan core is a scaffold of interest in medicinal chemistry for designing molecules that can interact with biological targets.[3]

-

Metabolomics : DBD-H is employed in the analysis of carbonyl-containing metabolites in biological samples, such as those produced by gut microbiota.[8][9]

Experimental Protocols: Derivatization and Analysis of Carbonyl Compounds

The following provides a generalized, yet detailed, protocol for the derivatization of aldehydes and ketones with DBD-H for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials and Reagents

-

DBD-H (≥ 98% purity)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Standard solutions of target aldehydes and ketones

-

Sample containing unknown carbonyl compounds

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Step-by-Step Derivatization Protocol

-

Reagent Preparation : Prepare a stock solution of DBD-H in acetonitrile. A typical concentration is 1-5 mg/mL. This solution should be stored in the dark at low temperatures to prevent degradation.

-

Catalyst Preparation : Prepare a dilute solution of TFA in acetonitrile (e.g., 0.025% v/v). TFA acts as an acid catalyst to promote the hydrazone formation.[1]

-

Sample Preparation : Dissolve the sample containing the carbonyl compounds in a suitable solvent, preferably acetonitrile. If the sample is aqueous, an extraction step may be necessary.

-

Derivatization Reaction :

-

In a microcentrifuge tube, mix an aliquot of the sample or standard solution with the DBD-H solution.

-

Add the TFA catalyst solution. The final reaction mixture should have a controlled pH to ensure optimal reaction kinetics.

-

Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically for the specific analytes.

-

-

Reaction Quenching (Optional) : For some applications, it may be necessary to stop the reaction by adding a quenching agent or by immediate cooling and dilution.

-

HPLC Analysis :

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DBD-hydrazones (e.g., Ex: 450 nm, Em: 565 nm).[1]

-

Use a suitable gradient elution program with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic acid) to separate the derivatized compounds.

-

Caption: Workflow for carbonyl compound analysis using DBD-H.

Self-Validating System and Causality

This protocol is designed to be self-validating. The inclusion of standard solutions of known carbonyl compounds allows for the determination of retention times and the generation of a calibration curve for quantification. The non-fluorescent nature of the unreacted DBD-H ensures that the detected signal is directly proportional to the amount of derivatized analyte, providing a high signal-to-noise ratio. The choice of a reversed-phase C18 column is based on the hydrophobic nature of the resulting hydrazones, which allows for their effective separation.

Comparative Analysis with Other Derivatizing Agents

DBD-H is one of several hydrazine-based derivatizing agents. A comparison with similar reagents highlights its specific advantages.

| Reagent | Key Characteristics | Recommended Use |

| DBD-H | Good reactivity, moderate background fluorescence. | Sensitive detection of ketones.[1][2] |

| ABD-H | Similar reactivity to DBD-H, but with lower substrate blank fluorescence.[1][2] | Applications where minimizing background is critical. |

| NBD-H | Less reactive than DBD-H and ABD-H.[1][2] | Sensitive detection of aldehydes.[1][2] |

| DNPH | Forms chromophoric (UV-Vis active) derivatives. | Standard method for carbonyl analysis with UV detection.[10][11] |

The dimethylsulfamoyl group in DBD-H enhances its solubility and reactivity compared to some other benzofurazan derivatives.[3]

Broader Context and Future Directions

The benzofurazan (or 2,1,3-benzoxadiazole) scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives of this core are explored for their potential as:

-

Antitumor Agents : Some benzofurazan derivatives have shown cytotoxic activity against cancer cells.[12]

-

Fluorescence Lifetime Probes : The DBD moiety has been incorporated into dyes used to study protein conformational changes.[13]

-

Materials for Organic Electronics : The unique optical properties of these compounds are being investigated for use in devices like OLEDs.[3]

Research continues to explore new derivatives of this versatile scaffold. For instance, the synthesis of N-methylated versions like MDBDH aims to improve solubility in polar solvents for specific applications.[14] Other derivatives, such as MNBDH, are being developed as fluorogenic substrates for enzymatic assays.[15]

Safety and Handling

DBD-H is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For transportation, it is classified as a dangerous good.[5][6]

References

-

PubChem. (n.d.). 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. Retrieved from [Link]

-

Udenfriend, S., et al. (2016). Fluorogenic reagents for aldehydes and ketones, viz., 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole (ABD-H) and 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) and also purified 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine (NBD-H.NH2NH2). ResearchGate. Retrieved from [Link]

-

Mocanu, A., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. PMC - NIH. Retrieved from [Link]

-

Gamm, H., et al. (2025). Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes. ResearchGate. Retrieved from [Link]

-

Jarocka, U., et al. (2014). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. PubMed. Retrieved from [Link]

-

The Analyst. (1990). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). RSC Publishing. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Chemoselective probe for detailed analysis of ketones and aldehydes produced by gut microbiota in human samples. Retrieved from [Link]

-

Wawrzinek, R., et al. (2013). DBD dyes as fluorescence lifetime probes to study conformational changes in proteins. PubMed. Retrieved from [Link]

-

Li, N., et al. (2015). Analysis of a broad range of carbonyl metabolites in exhaled breath by UHPLC-MS. PMC. Retrieved from [Link]

-

Asif, M. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Authorea. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | C8H11N5O3S | CID 131382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. labproinc.com [labproinc.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Chemoselective probe for detailed analysis of ketones and aldehydes produced by gut microbiota in human samples - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Analysis of a broad range of carbonyl metabolites in exhaled breath by UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. unitedchem.com [unitedchem.com]

- 12. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DBD dyes as fluorescence lifetime probes to study conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(N,N-Dimethylsulfamoyl)-7-hydrazino-2,1,3-benzoxadiazole structure

An In-Depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-2,1,3-benzoxadiazole, commonly known as DBD-H. It is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile fluorogenic reagent. We will delve into its fundamental chemical properties, core reaction mechanisms, and validated applications, with a focus on providing practical, field-proven insights.

Core Concepts: Identity and Physicochemical Properties

DBD-H is a sophisticated heterocyclic compound belonging to the benzofurazan family.[1][2] Its structure is engineered for specific chemical reactivity and fluorogenic potential, making it a valuable tool in analytical chemistry.

1.1. Molecular Structure

The molecule consists of a 2,1,3-benzoxadiazole core, which is functionalized with two key groups: a hydrazino (-NHNH₂) moiety at position 7 and an N,N-Dimethylsulfamoyl group [-SO₂N(CH₃)₂] at position 4.[3] The interplay between these groups dictates the molecule's reactivity and spectral properties.

-

7-hydrazino group : This is the primary reactive site, targeting carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[2][4]

-

4-(N,N-Dimethylsulfamoyl) group : This group enhances the molecule's solubility and acts as a strong electron-withdrawing group, which is crucial for the fluorogenic nature of the reagent.[2][4]

-

2,1,3-benzoxadiazole core : This heterocyclic system is the foundation of the fluorophore that is formed upon derivatization.

Caption: Chemical structure of DBD-H.

1.2. Physicochemical Data Summary

A compilation of key properties for DBD-H is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 131467-86-2 | [1][3][5] |

| Molecular Formula | C₈H₁₁N₅O₃S | [1][3][5] |

| Molecular Weight | 257.27 g/mol | [1][3][5] |

| Appearance | Light yellow to amber to dark green powder/crystal | [1] |

| Boiling Point | 467.5 ± 55.0 °C (Predicted) | [1] |

| Density | 1.559 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | Freezer (< -10 °C), under inert gas | [1][2] |

The Core Mechanism: Fluorogenic Derivatization

The primary utility of DBD-H lies in its role as a fluorogenic labeling reagent.[6][7] The term "fluorogenic" is critical; DBD-H itself is not fluorescent, but it reacts with specific analytes to produce a new compound that is highly fluorescent. This property is the cornerstone of its high sensitivity and low background signal in analytical applications.

2.1. Reaction with Carbonyl Compounds

DBD-H reacts selectively with the carbonyl group of aldehydes and ketones in the presence of an acidic catalyst to form a stable, fluorescent hydrazone derivative.[6][8] This reaction is the basis for its widespread use in high-performance liquid chromatography (HPLC).

Caption: Reaction of DBD-H with a carbonyl compound.

2.2. Causality of Fluorescence

The fluorescence of the resulting hydrazone is a direct consequence of the formation of an extended π-conjugated system. The hydrazone linkage extends the delocalized electron system of the benzoxadiazole ring to include the R-C=N- substructure from the original carbonyl compound. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to a longer wavelength (around 450-470 nm) and enabling the emission of fluorescent light at a still longer wavelength (around 548-580 nm).[6][7]

Analytical Applications & Protocols

DBD-H is predominantly used for the sensitive detection and quantification of carbonyl compounds in complex matrices, such as biological samples, automobile exhaust, and food products.[6][8] The most common analytical workflow involves pre-column derivatization followed by HPLC with fluorescence detection.

3.1. Comparative Performance

DBD-H is one of several benzofurazan-based hydrazino reagents. Its performance, particularly its reactivity and the detection limits it can achieve, is often compared with its analogues, such as 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole (ABD-H) and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine (NBD-H).[7]

| Reagent | Analyte | Pseudo-first-order rate constant (min⁻¹) | HPLC Detection Limit (fmol) | Recommended For |

| DBD-H | Propionaldehyde | 7.2 x 10⁻² | 120 | Ketones |

| DBD-H | Heptan-4-one | Not specified | 560 | Ketones |

| ABD-H | Propionaldehyde | 8.9 x 10⁻² | 1040 | General Use |

| ABD-H | Heptan-4-one | Not specified | 2690 | General Use |

| NBD-H | Propionaldehyde | 4.2 x 10⁻² | 35.0 | Aldehydes |

| NBD-H | Heptan-4-one | Not specified | 673 | Aldehydes |

| (Data sourced from Uzu et al., as presented in The Analyst)[7] |

This data highlights a critical insight for experimental design: while DBD-H is a robust general-purpose reagent, NBD-H offers superior sensitivity for aldehydes, whereas DBD-H is recommended for the sensitive detection of ketones.[6][7]

3.2. Standard Experimental Workflow

The successful application of DBD-H requires a systematic and optimized workflow. Each step is critical for achieving reproducible and accurate quantification.

Caption: Standard workflow for analysis using DBD-H.

3.3. Detailed Protocol: Quantification of Aldehydes by HPLC

This protocol is a synthesized methodology based on established practices for using DBD-H and similar reagents.[6][7][9]

Objective: To quantify a target aldehyde in a liquid sample using pre-column derivatization with DBD-H followed by RP-HPLC with fluorescence detection.

Materials:

-

DBD-H

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Target aldehyde standard

-

Water (ultrapure)

-

Sample for analysis

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

Procedure:

-

Reagent Preparation:

-

DBD-H Stock Solution (e.g., 1 mM): Accurately weigh the required amount of DBD-H and dissolve it in acetonitrile. Causality: Acetonitrile is a common solvent that is miscible with aqueous samples and compatible with reversed-phase HPLC.

-

Catalyst Solution (e.g., 0.1% TFA in Acetonitrile): Prepare a dilute solution of TFA in acetonitrile. Causality: The acidic TFA catalyst is essential to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the hydrazino group.

-

-

Standard Curve Preparation:

-